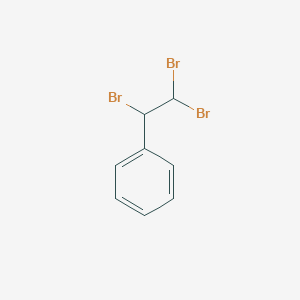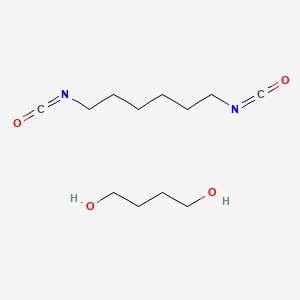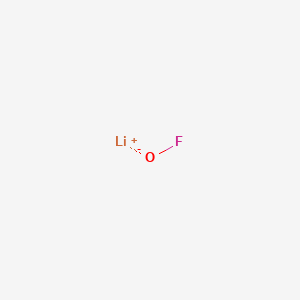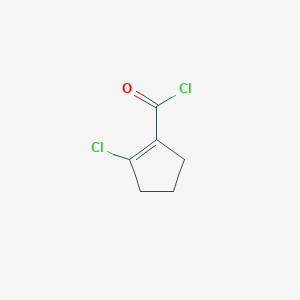![molecular formula C5H14N2O B14691720 2-[(2-Aminopropyl)amino]ethan-1-ol CAS No. 35365-87-8](/img/structure/B14691720.png)
2-[(2-Aminopropyl)amino]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Aminopropyl)amino]ethan-1-ol, also known as N-(2-Hydroxyethyl)-1,3-propanediamine, is a chemical compound with the molecular formula C5H14N2O and a molecular weight of 118.18 g/mol . This compound is a colorless to light yellow clear liquid at room temperature and is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-[(2-Aminopropyl)amino]ethan-1-ol can be synthesized through several methods. One common method involves the reaction of 3-aminopropylamine with ethylene oxide under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves the distillation of the amine through a Vigreux column, followed by redistillation from solid sodium hydroxide (NaOH) and calcium hydride (CaH2) . This method ensures high purity and yields of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Aminopropyl)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary or secondary amines .
Applications De Recherche Scientifique
2-[(2-Aminopropyl)amino]ethan-1-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-[(2-Aminopropyl)amino]ethan-1-ol involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity . This interaction can lead to various biochemical effects, depending on the target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2-[(2-Aminopropyl)amino]ethan-1-ol include:
2-(2-Aminoethylamino)ethanol: Another amine and alcohol compound with similar properties.
N,N-Bis(2-hydroxyethyl)isopropanolamine: A compound with similar functional groups and applications.
Uniqueness
What sets this compound apart is its unique combination of amine and hydroxyl functional groups, which allows it to participate in a wide range of chemical reactions and applications . Its versatility makes it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
35365-87-8 |
|---|---|
Formule moléculaire |
C5H14N2O |
Poids moléculaire |
118.18 g/mol |
Nom IUPAC |
2-(2-aminopropylamino)ethanol |
InChI |
InChI=1S/C5H14N2O/c1-5(6)4-7-2-3-8/h5,7-8H,2-4,6H2,1H3 |
Clé InChI |
XALTWITXELVMHP-UHFFFAOYSA-N |
SMILES canonique |
CC(CNCCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


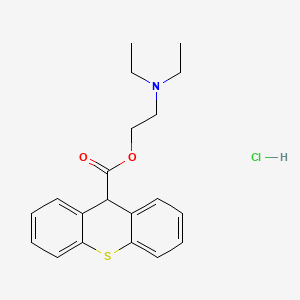
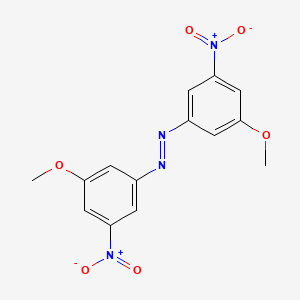
![3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,7,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole](/img/structure/B14691669.png)



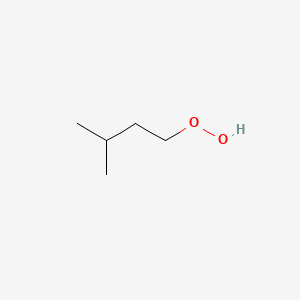
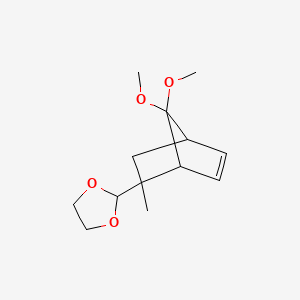
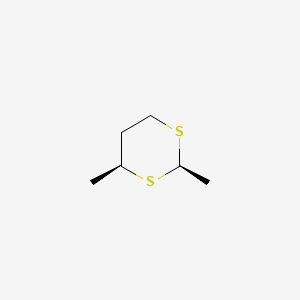
![[2-(hydroxymethyl)-2-methylpentyl] N,N-diethylcarbamate](/img/structure/B14691709.png)
